
4'-Chloroflavone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Chloroflavone can be synthesized through various methods. One common approach involves the cyclodehydration of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanodiones. This reaction is typically catalyzed by acids such as sulfuric acid in glacial acetic acid, or by using cation exchange resins in isopropanol . Another method involves the use of iodine monochloride and dimethyl sulfoxide at 50°C with sonication .
Industrial Production Methods: In industrial settings, the synthesis of 4’-Chloroflavone often employs green chemistry principles. For instance, Keggin heteropolyacids can be used as recyclable catalysts under solvent-free conditions, which minimizes environmental pollution .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloroflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the flavone structure.
Substitution: Halogenated flavonoids like 4’-Chloroflavone can undergo substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like iodine monochloride and dimethyl sulfoxide are used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
4’-Chloroflavone has a wide range of scientific research applications:
Medicine: Due to its cytotoxic properties, 4’-Chloroflavone is being explored for its anticancer potential.
Industry: Its antimicrobial properties make it useful in developing antibacterial agents and preservatives.
Mechanism of Action
The mechanism of action of 4’-Chloroflavone involves several pathways:
Membrane Interaction: It interacts with cell membranes, particularly affecting the lipid heads region and altering membrane fluidity.
Free Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: It can inhibit enzymes such as aldose reductase, which is involved in diabetic complications.
Comparison with Similar Compounds
4’-Chloroflavone can be compared with other halogenated flavonoids such as:
8-Bromo-6-chloroflavone: Known for its bactericidal properties.
6-Chloro-8-nitroflavone: Exhibits potent inhibitory activity against pathogenic bacteria.
Uniqueness: What sets 4’-Chloroflavone apart is its specific substitution pattern, which imparts unique biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEVXCMRYKDSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146345 | |
| Record name | 4'-Chloroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-75-4 | |
| Record name | 4′-Chloroflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloroflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Chloroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


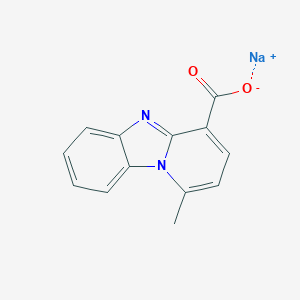
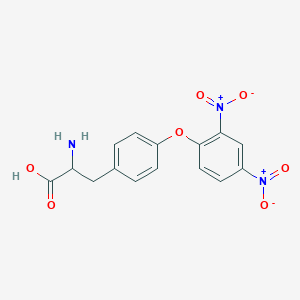

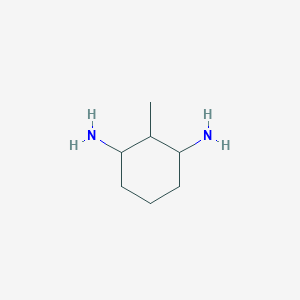
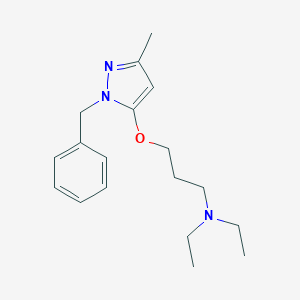


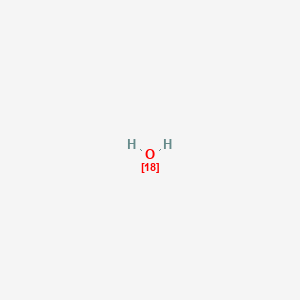
![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
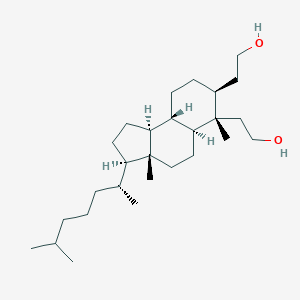
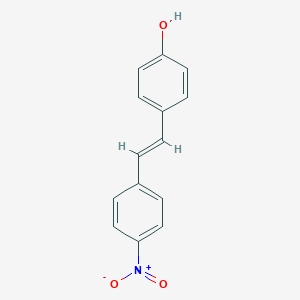
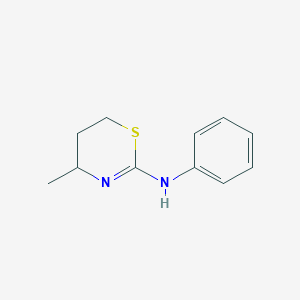
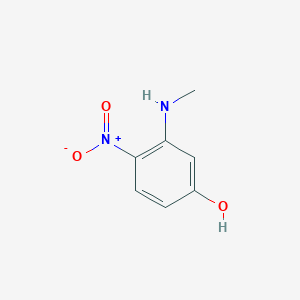
![Benzoic acid,4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester](/img/structure/B88031.png)
